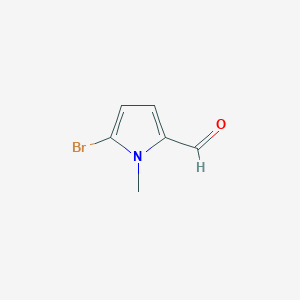

5-Bromo-1-methyl-1H-pyrrole-2-carbaldehyde

Description

IUPAC Nomenclature & Systematic Chemical Identification

The compound 5-bromo-1-methyl-1H-pyrrole-2-carbaldehyde is systematically identified by its IUPAC name, which adheres to standardized nomenclature rules. The pyrrole ring serves as the parent structure, with substituents numbered to reflect their positions. The "5-bromo" designation indicates a bromine atom at position 5 of the pyrrole ring, while the "1-methyl" group occupies the nitrogen atom at position 1. The "2-carbaldehyde" moiety refers to an aldehyde functional group attached at position 2 of the ring.

Key identifiers include:

Crystallographic Analysis & X-ray Diffraction Studies

No direct X-ray crystallography data for this compound is explicitly reported in the literature. However, structural analogs of pyrrole derivatives with bromine and aldehyde substituents provide insights into potential molecular packing and bonding patterns. For example, methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate (CAS 1196-07-2) exhibits similar substitution patterns and may share crystalline motifs.

Key structural features inferred from related compounds include:

- Planar Pyrrole Ring : Conjugation between the nitrogen lone pair and the aromatic π-system maintains ring planarity.

- Substituent Orientation : The bromine atom at position 5 and the methyl group at position 1 likely adopt positions that minimize steric hindrance.

- Aldehyde Group Reactivity : The aldehyde moiety at position 2 may engage in hydrogen bonding or π-stacking interactions in the solid state.

Spectroscopic Characterization (NMR, IR, MS)

Spectroscopic data for this compound are limited but can be extrapolated from structurally analogous compounds.

Nuclear Magnetic Resonance (NMR)

For 1-benzyl-1H-pyrrole-2-carbaldehyde derivatives, proton NMR signals typically include:

Infrared Spectroscopy (IR)

Key absorption bands for pyrrole derivatives include:

Computational Chemistry Insights: DFT Calculations & Molecular Orbital Analysis

Quantum chemical studies on brominated pyrrole derivatives reveal electronic structure insights:

- HOMO-LUMO Energy Gaps : The bromine substituent lowers the HOMO energy due to its electron-withdrawing inductive effect, influencing reactivity in cross-coupling reactions.

- Electron Density Distribution : The aldehyde group at position 2 exhibits high electron density at the carbonyl oxygen, making it susceptible to nucleophilic attack.

- Reactivity Predictions : Computational models suggest that the bromine atom at position 5 facilitates Suzuki-Miyaura coupling reactions under palladium catalysis.

No direct DFT calculations for this compound are reported, but trends from pyrrole analogs indicate:

Propriétés

IUPAC Name |

5-bromo-1-methylpyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-8-5(4-9)2-3-6(8)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBKFOHZUSINQRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=C1Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Direct Bromination of 1-Methyl-1H-pyrrole-2-carbaldehyde

The most straightforward approach involves the regioselective bromination of 1-methyl-1H-pyrrole-2-carbaldehyde. This method leverages the electron-rich nature of the pyrrole ring, where bromination typically occurs at the 5-position due to the directing effects of the methyl and formyl groups.

Reaction Conditions and Optimization

- Reagents : N-Bromosuccinimide (NBS) serves as the brominating agent due to its mild reactivity and selectivity for electron-rich aromatic systems.

- Solvent : Anhydrous dichloromethane (CH$$2$$Cl$$2$$) is preferred to maintain reaction homogeneity and avoid side reactions.

- Atmosphere : Reactions are conducted under nitrogen to prevent oxidation of intermediates.

- Temperature : Room temperature (20–25°C) ensures controlled reactivity, minimizing over-bromination.

A typical procedure involves dissolving 1-methyl-1H-pyrrole-2-carbaldehyde in CH$$2$$Cl$$2$$, adding NBS in one portion, and stirring for 30 minutes. The mixture is washed with water and brine, dried over MgSO$$_4$$, and concentrated to yield the crude product. Fractional distillation or recrystallization achieves purification.

Challenges and Mitigation

Bromine-Lithium Exchange and Formylation

This method, adapted from advanced pyrrole chemistry, involves generating a lithiated intermediate for subsequent formylation. The process is particularly useful for introducing substituents at the 5-position while preserving the aldehyde functionality.

Stepwise Synthesis

Synthesis of 2-Bromo-6-(diisopropylamino)-1-azafulvene :

Lithiation with tert-Butyllithium :

Hydrolysis :

Yield and Scalability

Functional Group Interconversion from Ester Derivatives

Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate (CAS 1196-07-2) serves as a precursor for aldehyde synthesis via reduction and oxidation.

Reduction-Oxidation Sequence

Reduction of Ester to Alcohol :

Oxidation to Aldehyde :

Advantages Over Direct Methods

Analyse Des Réactions Chimiques

Types of Reactions: 5-Bromo-1-methyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent like ethanol or tetrahydrofuran.

Major Products:

Substitution: Products include 5-amino-1-methyl-1H-pyrrole-2-carbaldehyde or 5-thio-1-methyl-1H-pyrrole-2-carbaldehyde.

Oxidation: 5-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid.

Reduction: 5-Bromo-1-methyl-1H-pyrrole-2-methanol.

Applications De Recherche Scientifique

Medicinal Chemistry

5-Bromo-1-methyl-1H-pyrrole-2-carbaldehyde serves as an important intermediate in the synthesis of various bioactive compounds:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against resistant bacterial strains. For example, studies have shown that it has a minimum inhibitory concentration (MIC) against methicillin-resistant Staphylococcus aureus (MRSA) ranging from 0.13 to 0.255 µg/mL, outperforming standard antibiotics like vancomycin.

| Pathogen | MIC (µg/mL) | Control |

|---|---|---|

| Methicillin-resistant S. aureus | 0.13 - 0.255 | Vancomycin (0.5 - 1) |

| Methicillin-susceptible S. aureus | 0.125 | Vancomycin (0.5 - 1) |

| Escherichia coli | 3.12 - 12.5 | Ciprofloxacin (2) |

- Anticancer Activity : The compound has shown potential in inducing apoptosis in various cancer cell lines while maintaining low toxicity towards normal cells. For instance, it demonstrated an IC50 of 10 µM against MCF-7 breast cancer cells and 15 µM against HeLa cervical cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 10 |

| Normal fibroblasts | >64 |

Biological Studies

The biological mechanisms underlying the activities of this compound involve enzyme inhibition and receptor interactions:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis and cancer cell metabolism.

- Receptor Interaction : It can bind to specific cellular receptors, altering their function and promoting apoptotic pathways in cancer cells.

Industrial Applications

In addition to its pharmaceutical relevance, this compound is utilized in the development of new materials and chemical processes within industrial settings:

- Building Blocks for Organic Synthesis : It is employed as a versatile building block for synthesizing complex organic molecules, including agrochemicals and specialized polymers.

Case Studies and Research Findings

Several studies highlight the ongoing research into derivatives of this compound to enhance its biological activity:

- A study synthesized various analogs with modifications on the pyrrole ring to improve antibacterial efficacy against resistant strains, revealing some derivatives with enhanced potency compared to the parent compound.

- Another investigation focused on its anticancer properties, demonstrating that specific substitutions on the pyrrole ring could increase potency against certain cancer types while reducing toxicity towards normal cells.

Mécanisme D'action

The mechanism of action of 5-Bromo-1-methyl-1H-pyrrole-2-carbaldehyde is largely dependent on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and aldehyde group play crucial roles in these interactions, often forming covalent bonds with nucleophilic sites on the target molecules. This can lead to inhibition or activation of biological pathways, contributing to the compound’s therapeutic effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

To contextualize the properties and applications of 5-Bromo-1-methyl-1H-pyrrole-2-carbaldehyde, a comparative analysis with structurally analogous compounds is provided below. Key differences in substituents, reactivity, and applications are highlighted.

Table 1: Structural and Functional Comparison

Key Comparative Insights

Functional Group Reactivity :

- The aldehyde group in this compound enables condensation reactions (e.g., with amines to form imines), unlike its carboxylic acid or ester analogs (e.g., CAS 865186-82-9 and 934-07-6), which are more stable but less reactive in such transformations .

- The absence of bromine in 1-Methylpyrrole-2-carboxaldehyde (CAS 1192-58-1) limits its utility in metal-catalyzed cross-coupling reactions compared to the brominated target compound .

The dual halogenation (Br and Cl) in 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine (CAS 1190321-59-5) may enhance binding affinity in kinase inhibitors due to synergistic electronic effects .

Applications in Synthesis :

- Brominated pyrroles like the target compound are pivotal in synthesizing polycyclic aromatics via Suzuki coupling, whereas ester derivatives (e.g., CAS 934-07-6) are more suited for stepwise functionalization via hydrolysis .

- Bicyclic analogs (e.g., pyrrolopyridines in CAS 1190321-59-5 and 1228666-29-2) are prevalent in drug discovery due to their planar, aromatic structures, which favor interactions with biological targets .

Activité Biologique

5-Bromo-1-methyl-1H-pyrrole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological characterization, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₆H₆BrNO

- Molecular Weight : 188.02 g/mol

- CAS Number : 204317-03-3

Synthesis

The synthesis of this compound typically involves the bromination of pyrrole derivatives followed by formylation. The resulting compound features an aldehyde functional group, which is crucial for its biological activity. Various synthetic routes have been explored to optimize yield and purity, with detailed methodologies available in the literature .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro tests demonstrated its cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 15.0 | Induction of apoptosis and cell cycle arrest |

| SF-268 | 12.5 | Inhibition of proliferation |

| NCI-H460 | 20.0 | Disruption of mitochondrial function |

These findings suggest that the compound may exert its effects through multiple pathways, including apoptosis induction and disruption of cellular metabolism .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies conducted on neuroblastoma cell lines (IMR32) indicated that the compound could reduce the expression of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway. This suggests a potential role in treating inflammatory diseases .

Neuroprotective Effects

The compound's interaction with the endocannabinoid system has also been investigated. It was found to inhibit fatty acid amide hydrolase (FAAH), leading to increased levels of endocannabinoids, which may confer neuroprotective effects. This mechanism is particularly relevant in neurodegenerative conditions where inflammation plays a critical role .

Case Studies

Several case studies have explored the biological activity of this compound:

- Study on Cancer Cell Lines : A systematic evaluation involving various cancer cell lines revealed that this compound exhibited significant cytotoxicity, with varying IC₅₀ values depending on the specific cell line and treatment duration.

- Neuroblastoma Research : In a targeted study on IMR32 cells, the compound demonstrated a reduction in LPS-induced NF-κB activation, supporting its potential as an anti-inflammatory therapeutic agent.

- Metabolic Stability Assessment : Preliminary metabolic studies indicated that this compound exhibits favorable metabolic stability, making it a viable candidate for further pharmacological development .

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for verifying the structural integrity of 5-Bromo-1-methyl-1H-pyrrole-2-carbaldehyde?

- Answer :

- 1H/13C NMR : Analyze chemical shifts to confirm substitution patterns and electronic environments. For example, the aldehyde proton typically appears as a singlet near δ 9.5–10.0 ppm, while pyrrole protons resonate between δ 6.0–7.5 ppm.

- X-ray crystallography : Resolve ambiguities in stereochemistry or bond lengths. Single-crystal studies (e.g., at 100 K) with low R-factors (e.g., <0.05) ensure high precision .

- Mass spectrometry : Confirm molecular weight (C₇H₆BrNO: theoretical MW 200.03) via ESI-MS or MALDI-TOF .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Answer :

- Storage : Keep under inert gas (argon/nitrogen) in airtight containers to prevent oxidation or moisture absorption .

- PPE : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation or dermal exposure.

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Q. How can researchers confirm the purity of this compound prior to synthetic applications?

- Answer :

- HPLC/GC : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>97% as per commercial standards) .

- Melting point analysis : Compare observed values with literature data (if available) to detect impurities.

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound derivatives in cross-coupling reactions?

- Answer :

- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) under Suzuki-Miyaura conditions. Optimize ligand-to-metal ratios to enhance coupling efficiency.

- Solvent selection : Use polar aprotic solvents (DMF, THF) with controlled temperatures (60–80°C) to balance reactivity and stability .

- Protecting groups : Temporarily protect the aldehyde moiety (e.g., as an acetal) to prevent side reactions during bromination or alkylation steps .

Q. What computational strategies predict the reactivity of this compound in nucleophilic additions?

- Answer :

- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. The aldehyde group is highly reactive due to its electron-deficient carbonyl carbon.

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide drug discovery applications .

Q. How should researchers address contradictory NMR data for this compound in different solvents?

- Answer :

- Solvent effects : Compare DMSO-d₆ (polar, H-bonding) vs. CDCl₃ (non-polar) to assess tautomerization or aggregation.

- Dynamic NMR : Use variable-temperature experiments to detect rotational barriers or conformational changes .

Q. What advanced techniques characterize the environmental adsorption behavior of this compound on indoor surfaces?

- Answer :

- Microspectroscopic imaging : Combine AFM and Raman spectroscopy to study adsorption kinetics on silica or polymer surfaces .

- Oxidative stability tests : Expose the compound to ozone or UV light to simulate degradation pathways in environmental interfaces .

Methodological Tables

| Technique | Key Parameters | Application | References |

|---|---|---|---|

| X-ray Crystallography | R-factor <0.05, T=100 K | Absolute configuration determination | |

| DFT Calculations | B3LYP/6-31G(d,p) basis set | Reactivity and orbital analysis | |

| HPLC | C18 column, 1.0 mL/min flow rate | Purity assessment (>97%) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.